molecular formula C12H17N3O3S B2515010 4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole CAS No. 2309555-10-8

4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole

Cat. No.: B2515010
CAS No.: 2309555-10-8
M. Wt: 283.35
InChI Key: UVFUBZMVTYSVLA-UHFFFAOYSA-N
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Description

4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole typically involves the reaction of azetidine derivatives with thiadiazole precursors. One common method involves the cyclization of azetidine-1-carbonyl chloride with 3-[(oxolan-3-yl)methoxy]thiourea under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the azetidine ring can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of azetidine derivatives with reduced functional groups.

    Substitution: Formation of substituted azetidine or thiadiazole derivatives.

Scientific Research Applications

4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-triazole
  • 4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-oxadiazole

Uniqueness

4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to its triazole and oxadiazole analogs, the thiadiazole derivative may exhibit different reactivity and biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-8-11(19-14-13-8)12(16)15-4-10(5-15)18-7-9-2-3-17-6-9/h9-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFUBZMVTYSVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)OCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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